4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide
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Overview
Description
4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide is a complex organic compound featuring a bromine atom, a triazolopyrimidine moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide typically involves multiple steps:
Formation of the triazolopyrimidine core: This can be achieved through a microwave-mediated, catalyst-free synthesis using enaminonitriles and benzohydrazides.
Introduction of the bromine atom: Bromination can be performed using N-bromosuccinimide (NBS) under mild conditions.
Attachment of the propyl linker: This step involves the alkylation of the triazolopyrimidine core with a suitable propyl halide.
Sulfonamide formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The triazolopyrimidine core can participate in redox reactions, although specific conditions and reagents would need to be optimized.
Condensation Reactions: The sulfonamide group can engage in condensation reactions with various nucleophiles.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Triethylamine: Commonly used as a base in sulfonamide formation.
Propyl halides: Used for alkylation reactions.
Major Products
The major products formed from these reactions would include various substituted derivatives of the original compound, potentially with altered biological activities.
Scientific Research Applications
4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is being investigated as a potential kinase inhibitor, particularly for CDK2, which is a target for cancer treatment.
Biological Studies: The compound’s ability to inhibit specific enzymes makes it useful in studying cell cycle regulation and apoptosis.
Chemical Biology: It can be used as a tool compound to probe the function of various biological pathways.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of downstream targets, thereby halting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target CDK2 and have shown significant cytotoxic activities against various cancer cell lines.
1,2,4-Triazolo[1,5-a]pyridines: These compounds exhibit a range of biological activities, including acting as inverse agonists and inhibitors of various enzymes.
Uniqueness
4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide is unique due to its specific structural features, such as the bromine atom and the sulfonamide group, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H18BrN5O2S |
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Molecular Weight |
424.3 g/mol |
IUPAC Name |
4-bromo-N-[3-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide |
InChI |
InChI=1S/C16H18BrN5O2S/c1-11-10-12(2)22-15(20-21-16(22)19-11)4-3-9-18-25(23,24)14-7-5-13(17)6-8-14/h5-8,10,18H,3-4,9H2,1-2H3 |
InChI Key |
QBHXSDWJZYZCKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)CCCNS(=O)(=O)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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